molecular formula C15H17NO3 B2539367 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid CAS No. 1955532-01-0

2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid

Cat. No. B2539367
CAS RN: 1955532-01-0
M. Wt: 259.305
InChI Key: ROJPTLYTGHUIHO-UHFFFAOYSA-N
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Description

“2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid” is a chemical compound with the molecular formula C15H17NO3 . It is a derivative of carbazole, a class of organic compounds containing a carbazole moiety, which consists of two benzene rings fused onto a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C15H17NO3 . The compound contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused onto a pyrrole ring . Additionally, it has a methoxy group (-OCH3) and an acetic acid group (-COOH) attached to the carbazole ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.31 . Other physical and chemical properties such as boiling point and solubility are not provided in the search results .

Scientific Research Applications

Novel Compound Synthesis and Biological Activities

  • A study explored the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating the potential for creating compounds with significant antimicrobial activities against various strains of microbes. This indicates the role of methoxyphenoxy acetic acid derivatives in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Fluorescent Probes and Photophysical Studies

  • Research into fluorescent carboxylic acid derivatives with the 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety revealed compounds showing fluorescence maxima shifts in higher polarity mediums, hinting at applications in solvatochromic probes and the study of intermolecular interactions (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).

Solar Cell Applications

  • The impact of methoxy groups on the performance of dye-sensitized solar cells (DSSCs) was examined through the synthesis of organic photosensitizers, demonstrating how variations in donor molecules can influence photophysical, electrochemical, and photovoltaic properties, thus contributing to the advancement of solar energy conversion technologies (Avhad, Jadhav, Patil, Chowdhury, Islam, Bedja, & Sekar, 2019).

Synthesis and Characterization of Polycyclic Heteroaromatic Compounds

  • The utility of 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride in synthesizing novel polycyclic heteroaromatic compounds indicates its significance in the development of new chemical entities with potential applications in various fields, including materials science and pharmaceutical research (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Photophysics and Hydrogen Bond Sensitivity

  • The study of two new fluorophores derived from tetrahydrocarbazolone showcases their solvent polarity sensitivity, particularly in the excited state, suggesting applications in studying solvent dynamics and the development of sensors based on hydrogen bonding and polarity changes (Ghosh, Mitra, Saha, & Basu, 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Carbazole derivatives are known to exhibit a wide range of biological activities, but the specific mechanism of action would depend on the exact structure of the compound and its biological target .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

2-(6-methoxy-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-19-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16(14)9-15(17)18/h6-8H,2-5,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJPTLYTGHUIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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